2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
Overview
Description
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole is a heterocyclic compound that features both thiophene and thiadiazole rings. These rings are known for their presence in a variety of biologically active molecules, making this compound of significant interest in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
The primary targets of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine are cancer cells, specifically human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The compound interacts with these cells, leading to their destruction and thus exhibiting potential anticancer activity .
Mode of Action
The compound interacts with its targets through a process of molecular docking . This involves the compound binding to a specific site on the cancer cells, in this case, the binding site of dihydrofolate reductase (DHFR) . This interaction leads to changes in the cancer cells that result in their destruction .
Biochemical Pathways
It is known that the compound inhibits rna and dna syntheses specifically without affecting protein . This disruption of essential cellular processes in the cancer cells leads to their destruction .
Pharmacokinetics
The compound’s promising activities against hepg-2 and a-549 cell lines suggest that it has good bioavailability .
Result of Action
The result of the action of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine is the destruction of cancer cells. The compound has shown promising activities against HepG-2 and A-549 cell lines, with IC50 values of 4.37±0.7 and 8.03±0.5 μM, respectively . This indicates that the compound is effective at a relatively low concentration .
Biochemical Analysis
Biochemical Properties
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine has been found to have significant interactions with cyclin-dependent kinase 2 (CDK-2), a major component in cell cycle and proliferation . The compound’s ability to interact with CDK-2 suggests that it may play a role in biochemical reactions related to cell cycle regulation.
Cellular Effects
In terms of cellular effects, 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine has shown promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine involves binding interactions with biomolecules such as CDK-2 . It’s also suggested that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole typically involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives . This reaction is carried out under specific conditions, often involving the use of solvents and catalysts to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted thiadiazole derivatives .
Scientific Research Applications
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.
Thiophene-linked 1,2,4-triazoles: These compounds also feature a thiophene ring but have a different heterocyclic system, leading to different properties and applications.
Uniqueness
What sets 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole apart is its specific combination of thiophene and thiadiazole rings, which confer unique electronic and steric properties. These properties make it particularly effective in binding to certain biological targets, thereby enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKTCVAPDOGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349391 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-00-5 | |
Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.